

Application Notes and Protocols: Chiral Phosphoric Acid-Catalyzed Enantioselective Allylboration

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Compound of Interest		
Compound Name:	Allylboronic acid	
Cat. No.:	B1609749	Get Quote

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Introduction

The enantioselective allylboration of carbonyl compounds is a powerful and widely utilized transformation in organic synthesis for the construction of chiral homoallylic alcohols. These structural motifs are key intermediates in the synthesis of a wide array of natural products and pharmaceuticals.[1][2] Among the various catalytic systems developed for this reaction, chiral phosphoric acids (CPAs) have emerged as a particularly effective class of Brønsted acid catalysts.[1][3] This methodology offers several advantages, including operational simplicity, the use of stable and commercially available reagents, and typically low catalyst loadings (1-5 mol%).[1] The reactions proceed with high yields and excellent enantioselectivities across a broad range of aldehyde substrates, including aromatic, heteroaromatic, α,β -unsaturated, and aliphatic aldehydes.[1][4]

Reaction Mechanism and Stereochemical Model

The chiral phosphoric acid-catalyzed allylboration of aldehydes is proposed to proceed through a highly organized, chair-like six-membered cyclic transition state.[1] The CPA catalyst activates the allylboronate reagent by forming a hydrogen bond with one of the boronate oxygen atoms.[1] Computational studies suggest that the catalyst's proton interacts with the pseudo-axial oxygen of the pinacol boronate, while the phosphoryl oxygen of the catalyst is

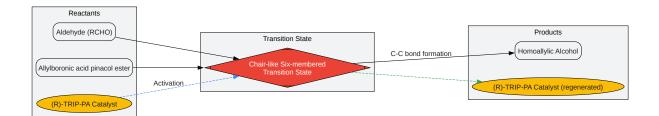


Methodological & Application

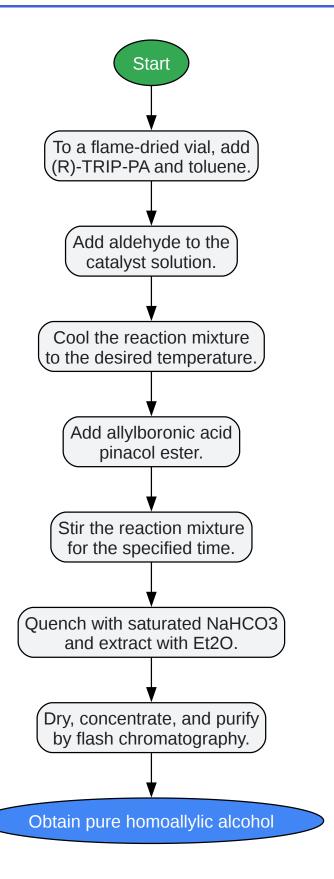
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stabilized by an interaction with the formyl hydrogen of the aldehyde.[1] This dual activation and highly ordered transition state assembly are responsible for the high levels of stereocontrol observed in this transformation. The bulky substituents on the 3,3'-positions of the BINOL backbone of the CPA catalyst play a crucial role in differentiating the two enantiotopic faces of the aldehyde.

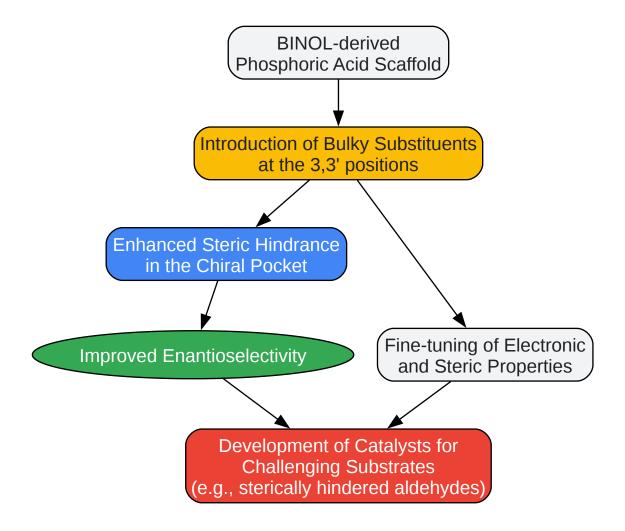












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